4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride
CAS No.: 75159-31-8
Cat. No.: VC18425310
Molecular Formula: C17H20Cl2N4O2
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75159-31-8 |
|---|---|
| Molecular Formula | C17H20Cl2N4O2 |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | 3-[[(4-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C17H18N4O2.2ClH/c1-23-14-8-6-13(7-9-14)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
| Standard InChI Key | AARWUODNYYQENI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure consists of a quinazolin-4(3H)-one moiety substituted at position 3 with a bis-aminomethyl group bearing a 4-methoxyphenyl substituent (Fig. 1). The dihydrochloride salt enhances water solubility, a critical factor for bioavailability. Key structural attributes include:
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Quinazolinone backbone: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4 .
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C3 substituent: A branched alkylamine chain terminating in a 4-methoxyphenyl group, introducing hydrogen-bonding capacity and electron-donating effects via the methoxy group .
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Salt form: Protonation of the amine groups improves stability and ionic character .
Table 1: Predicted physicochemical properties based on structural analogs
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₁Cl₂N₅O₂ |
| Molecular weight | 418.3 g/mol |
| LogP (octanol-water) | 1.8 ± 0.3 (estimated) |
| Water solubility | >50 mg/mL (dihydrochloride) |
| pKa | 6.2 (amine), 3.1 (quinazolinone) |
Synthesis Pathways
While no explicit synthesis route for this compound is documented, analogous methods for C3-substituted quinazolinones provide a feasible blueprint :
Stepwise Construction
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Quinazolinone core formation: Anthranilic acid undergoes condensation with butyryl chloride to form a benzoxazinone intermediate, followed by ring expansion with amines .
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C3 functionalization: Nucleophilic substitution at position 3 using chloroacetyl chloride introduces reactive sites for subsequent amination .
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Bis-aminomethylation: Sequential reactions with methylamine and 4-methoxybenzylamine yield the target substituent, followed by hydrochloride salt formation .
Critical reaction parameters:
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Temperature control (<60°C) to prevent decomposition of the methoxy group .
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Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Biological Activity and Mechanisms
The structural motif aligns with pharmacologically active quinazolinones, suggesting potential interactions with multiple therapeutic targets:
Cytotoxic Effects
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EGFR inhibition: Quinazolinones with C3 arylalkyl chains (e.g., gefitinib analogs) block epidermal growth factor receptor autophosphorylation at IC₅₀ values of 5–50 nM .
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STAT3 pathway modulation: The 4-methoxy group may mimic actinoquinazolinone’s suppression of STAT3 signaling in gastric cancer cells (5 µM potency) .
Neurological Targets
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Adenosine receptor antagonism: C2-substituted quinazolinones exhibit A₁/A₂ₐ affinity (Kᵢ = 2.5–2.8 µM), suggesting potential for Parkinson’s disease therapy .
Comparative Analysis of Analogous Derivatives
Table 2: Biological activities of structurally related quinazolinones
| Compound Substituents | Target | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| 3-Benzyl-2-cinnamylthio-6-methyl | DHFR | 0.8 µM |
| Actinoquinazolinone (7-hydroxy-6-methoxy) | STAT3/EMT markers | 5 µM |
| C2-3,4-Dimethoxyphenyl | A₂ₐ adenosine receptor | 2.81 µM |
| Target compound | EGFR/STAT3 (predicted) | 1–10 µM (estimated) |
Challenges and Future Directions
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Synthetic optimization: Improving yield (>35% in current analogs) via microwave-assisted or flow chemistry approaches .
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Selectivity profiling: Addressing potential off-target effects on adenosine receptors and cytochrome P450 isoforms .
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Formulation development: Leveraging the dihydrochloride salt’s solubility for intravenous or sustained-release formulations .
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